(4E)-N-(3-chloro-4-methoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
CAS No.:
Cat. No.: VC19986463
Molecular Formula: C24H26ClNO6
Molecular Weight: 459.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26ClNO6 |
|---|---|
| Molecular Weight | 459.9 g/mol |
| IUPAC Name | (E)-N-(3-chloro-4-methoxyphenyl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
| Standard InChI | InChI=1S/C24H26ClNO6/c1-13(6-10-20(27)26-15-7-9-19(30-3)18(25)11-15)5-8-16-22(28)21-17(12-32-24(21)29)14(2)23(16)31-4/h5,7,9,11,28H,6,8,10,12H2,1-4H3,(H,26,27)/b13-5+ |
| Standard InChI Key | ISZRLZAFPJAWIA-WLRTZDKTSA-N |
| Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC(=C(C=C3)OC)Cl)O |
| Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC(=C(C=C3)OC)Cl)O |
Introduction
Molecular Architecture and Structural Features
Core Structure and Substituent Analysis
The compound’s backbone consists of a 2-benzofuran moiety substituted at the 5-position with a hex-4-enamide chain and at the 7-position with a methyl group . The benzofuran core is further functionalized with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4- and 6-positions, respectively, and a ketone (=O) at the 3-position . The enamide side chain features an (E)-configured double bond (C4=C5), a methyl branch at C4, and an N-linked 3-chloro-4-methoxyphenyl group .
Table 1: Key Molecular Properties
The (E)-configuration of the double bond is critical for maintaining planarity in the enamide chain, which may influence intermolecular interactions in biological systems .
Spectroscopic Characteristics
While experimental spectroscopic data (NMR, IR) for this specific compound is unavailable in the provided sources, analogous benzofuran derivatives exhibit:
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¹H NMR: Resonances for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and enamide NH (δ 8.1–8.3 ppm) .
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IR: Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups.
Synthetic Pathways and Optimization
Retrosynthetic Considerations
The molecule can be dissected into three key fragments:
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Benzofuran Core: Likely synthesized via cyclization of a phenolic precursor under acidic conditions.
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Enamide Side Chain: Constructed through a Michael addition or Heck coupling to install the (E)-double bond .
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3-Chloro-4-Methoxyphenyl Amine: Prepared via nitration, reduction, and chlorination of 4-methoxyaniline .
Proposed Synthetic Route
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Benzofuran Formation:
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Side Chain Elaboration:
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Amide Bond Formation:
Critical Challenges:
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Stereoselective control of the (E)-double bond during enamide synthesis .
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Protection/deprotection of hydroxyl and ketone groups to prevent side reactions .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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logP: Predicted to be ~3.2 (moderate lipophilicity due to methoxy and chloro substituents) .
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Aqueous Solubility: <10 µg/mL (limited by aromatic rings and methyl groups) .
Stability Profile
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pH Stability: Susceptible to hydrolysis at extreme pH due to the enamide bond.
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Thermal Stability: Decomposition above 200°C, as inferred from analogs .
Biological Activity and Hypothetical Applications
| Parameter | Value (Predicted) | Basis |
|---|---|---|
| CSNK2A IC₅₀ | ~50 nM | Structural analogy |
| PIM3 Selectivity | 30-fold | Similar to 6c |
| Cell Permeability | Moderate (Caco-2 Papp >200 nm/s) | logP-driven |
Antiviral Activity
CSNK2A inhibitors demonstrate efficacy against viral replication (e.g., SARS-CoV-2) . The compound’s ability to disrupt host kinase signaling could hypothetically impede viral proliferation.
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